- Synthesis and radiation-protective activity of sodium 2,2'-aryliminodiethylthiosulfates, Yaoxue Xuebao, 1985, 20(5), 353-6
Cas no 92-00-2 (N,N-Bis(2-Hydroxyethyl)-3-chloroaniline)
N,N-Bis(2-Hydroxyethyl)-3-chloroaniline Chemical and Physical Properties
Names and Identifiers
-
- 2,2'-((3-Chlorophenyl)azanediyl)diethanol
- 2-[3-Chloro(2-hydroxyethyl)anilino]ethan-1-ol
- 3-Chloro-N,N-bis(2-hydroxyethyl)aniline
- N,N-Bis(2-hydroxyethyl)-m-chloroaniline
- N,N-Bis(2-hydroxyethyl)-3-chloroaniline
- 2-[(3-Chlorophenyl)(2-hydroxyethyl)amino]ethanol
- 2-[3-chloro-N-(2-hydroxyethyl)anilino]ethanol
- 3-Chloro-N,N-di(2-hydroxyethyl)aniline
- N-(3-Chlorophenyl)diethanolamine
- 2,2'-[(3-Chlorophenyl)imino]diethanol
- N,N-Di(2-hydroxyethyl)-3-chloroaniline
- 2,2'-(3-Chlorophenylimino)diethanol
- Emery 5715
- (m-Chlorophenyl)diethanolamine
- Emery 5717
- Diethanolaminochlorobenzene
- Ethanol, 2,2'-[(3-chlorophenyl)imino]bis-
- N-(m-Chlorophenyl)diethanolamine
- Diethanolchloroanilide
- N,N-Dihydroxyethyl-3-chloroaniline
- m-Chloro-N,N-bis(2-hydroxyethyl)anilin
- 2,2′-[(3-Chlorophenyl)imino]bis[ethanol] (ACI)
- Ethanol, 2,2′-[(m-chlorophenyl)imino]di- (6CI, 7CI, 8CI)
- 2,2′-((3-Chlorophenyl)azanediyl)diethanol
- 2,2′-[(m-Chlorophenyl)imino]diethanol
- 2-[(3-Chlorophenyl)(2-hydroxyethyl)amino]ethan-1-ol
- m-Chloro-N,N-bis(2-hydroxyethyl)aniline
- m-Chloro-N,N-bis-β-hydroxyethylaniline
- N,N-Bis(hydroxyethyl)-3-chloroaniline
- N,N-Bis(β-hydroxyethyl)-m-chloroaniline
- NSC 58170
- N,N-Bis(2-Hydroxyethyl)-3-chloroaniline
-
- MDL: MFCD00002852
- Inchi: 1S/C10H14ClNO2/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14/h1-3,8,13-14H,4-7H2
- InChI Key: MVQUJEUCFOGFJU-UHFFFAOYSA-N
- SMILES: ClC1C=C(N(CCO)CCO)C=CC=1
Computed Properties
- Exact Mass: 215.07100
- Monoisotopic Mass: 215.071306
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.7
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
Experimental Properties
- Color/Form: Pale yellow crystal
- Density: 1.1748 (rough estimate)
- Melting Point: 84 °C
- Boiling Point: 397.4 °C at 760 mmHg
- Flash Point: 194.2 °C
- Refractive Index: 1.5500 (estimate)
- PSA: 43.70000
- LogP: 1.13100
N,N-Bis(2-Hydroxyethyl)-3-chloroaniline Security Information
- Hazard Statement: Irritant
- Hazard Category Code: R36/37/38
- Safety Instruction: S26; S37/39
- RTECS:KK2420000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
N,N-Bis(2-Hydroxyethyl)-3-chloroaniline Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N,N-Bis(2-Hydroxyethyl)-3-chloroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158988-25G |
N,N-Bis(2-Hydroxyethyl)-3-chloroaniline |
92-00-2 | 90% | 25g |
¥239.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158988-5g |
N,N-Bis(2-Hydroxyethyl)-3-chloroaniline |
92-00-2 | 90% | 5g |
¥79.90 | 2023-09-01 | |
| Alichem | A019118823-1000g |
2,2'-((3-Chlorophenyl)azanediyl)diethanol |
92-00-2 | 95% | 1000g |
$523.18 | 2023-08-31 | |
| TRC | B443826-500mg |
N,N-Bis(2-Hydroxyethyl)-3-chloroaniline |
92-00-2 | 500mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B443826-1g |
N,N-Bis(2-Hydroxyethyl)-3-chloroaniline |
92-00-2 | 1g |
$ 100.00 | 2022-06-07 | ||
| TRC | B443826-5g |
N,N-Bis(2-Hydroxyethyl)-3-chloroaniline |
92-00-2 | 5g |
$ 437.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N868800-5g |
N-(3-Chlorophenyl)diethanolamine |
92-00-2 | 90% | 5g |
¥110.70 | 2022-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WP058-5g |
N,N-Bis(2-Hydroxyethyl)-3-chloroaniline |
92-00-2 | 90.0%(GC) | 5g |
¥173.0 | 2022-05-30 | |
| abcr | AB137858-25 g |
N,N-Bis(2-hydroxyethyl)-3-chloroaniline, 90%; . |
92-00-2 | 90% | 25g |
€94.00 | 2023-05-09 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0490-25G |
N,N-Bis(2-hydroxyethyl)-3-chloroaniline |
92-00-2 | >90.0%(GC) | 25g |
¥230.00 | 2024-04-15 |
N,N-Bis(2-Hydroxyethyl)-3-chloroaniline Production Method
Production Method 1
Production Method 2
- Synthesis of thiomorpholinoazobenzenes, Nippon Kagaku Zasshi, 1970, 91(5), 494-7
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ; 4 - 5 h, reflux
1.3 Reagents: Ammonia Solvents: Water
1.4 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.5 Reagents: Urea , Sulfamic acid ; neutralized
1.6 Reagents: Sodium acetate , Hydrochloric acid Solvents: Water ; pH 4 - 5, 0 - 5 °C; 3 h, 0 - 5 °C
- Synthesis, characterization of some novel disperse azo dyes based on 4-(N-acetyl amino) 2-methyl phenacyl chloride, Research Journal of Pharmaceutical, 2012, 3(2), 153-157
Production Method 4
Production Method 5
Production Method 6
- Antitumor agents derived from benzaldehyde nitrogen mustards, Acta Pharmaceutica Suecica, 1970, 7(2), 87-104
Production Method 7
- Potential anticancer agents. VI. New aromatic nitrogen mustards with good antitumor activity, Revue Roumaine de Chimie, 1969, 14(4), 535-47
Production Method 8
Production Method 9
N,N-Bis(2-Hydroxyethyl)-3-chloroaniline Raw materials
- N,N-Bis(2-Hydroxyethyl)-3-chloroaniline
- Ethylene Carbonate
- Acetamide, N-[4-(chloroacetyl)-3-methylphenyl]-
- Ethylene Oxide
N,N-Bis(2-Hydroxyethyl)-3-chloroaniline Preparation Products
N,N-Bis(2-Hydroxyethyl)-3-chloroaniline Suppliers
N,N-Bis(2-Hydroxyethyl)-3-chloroaniline Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on N,N-Bis(2-Hydroxyethyl)-3-chloroaniline
Introduction to N,N-Bis(2-Hydroxyethyl)-3-chloroaniline (CAS No. 92-00-2)
N,N-Bis(2-Hydroxyethyl)-3-chloroaniline, a compound with the chemical formula C₈H₁₁ClNO₂, is a significant intermediate in the field of pharmaceutical and chemical synthesis. This compound, identified by its CAS number 92-00-2, has garnered considerable attention due to its versatile applications in the development of various bioactive molecules. The structural uniqueness of N,N-Bis(2-Hydroxyethyl)-3-chloroaniline lies in its combination of a chloroaniline core with bis(2-hydroxyethyl)amino side chains, which endows it with distinct chemical and pharmacological properties.
The synthesis of N,N-Bis(2-Hydroxyethyl)-3-chloroaniline typically involves the reaction of 3-chloroaniline with ethylene oxide in the presence of a suitable catalyst, followed by hydrolysis to introduce the hydroxyethyl groups. This process highlights the compound's synthetic accessibility and its potential for large-scale production. The presence of both hydroxyl and amino functional groups makes it a valuable precursor for further derivatization, enabling the creation of complex molecular architectures.
In recent years, N,N-Bis(2-Hydroxyethyl)-3-chloroaniline has been extensively studied for its role in pharmaceutical development. Its bifunctional nature allows for the formation of stable linkages with various biomolecules, making it a preferred choice for drug conjugation strategies. For instance, researchers have explored its utility in the synthesis of targeted drug delivery systems, where its hydrophilic side chains enhance solubility and biocompatibility.
One of the most compelling applications of N,N-Bis(2-Hydroxyethyl)-3-chloroaniline is in the field of anticancer research. Recent studies have demonstrated its potential as a precursor for kinase inhibitors, which are critical in disrupting cancer cell proliferation. The chloroaniline moiety serves as a hinge-binding region, while the hydroxyethyl groups provide necessary solubility and metabolic stability. Such findings have prompted further investigation into its derivatives as novel therapeutic agents.
The compound's pharmacokinetic profile has also been a subject of interest. Studies indicate that modifications to the hydroxyethyl chains can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties. This flexibility allows for fine-tuning of physicochemical parameters, making N,N-Bis(2-Hydroxyethyl)-3-chloroaniline a versatile scaffold for optimizing drug-like properties.
Moreover, advancements in computational chemistry have enabled more efficient design and synthesis strategies for derivatives of N,N-Bis(2-Hydroxyethyl)-3-chloroaniline. Molecular modeling techniques predict optimal conformations and interactions with biological targets, reducing experimental trial-and-error. This integration of computational methods with traditional synthetic approaches has accelerated the development pipeline for new bioactive compounds.
In conclusion, N,N-Bis(2-Hydroxyethyl)-3-chloroaniline (CAS No. 92-00-2) represents a cornerstone in modern medicinal chemistry. Its unique structural features and functional versatility make it indispensable in the synthesis of pharmaceuticals targeting various diseases. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to remain at the forefront of chemical innovation.
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